

An In-depth Technical Guide to 8-Fluoroisoquinolin-5-amine

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Compound of Interest

Compound Name: 8-Fluoroisoquinolin-5-amine

Cat. No.: B1439149

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This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **8-Fluoroisoquinolin-5-amine**, a key heterocyclic building block for researchers in drug discovery and materials science. This document is structured to deliver not just data, but also expert insights into the strategic application of this molecule.

Introduction: The Strategic Importance of Fluorinated Isoquinolines

The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds with significant biological activity, including anticancer and antimicrobial agents.^[1] The introduction of a fluorine atom into this privileged structure can profoundly influence its physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.

8-Fluoroisoquinolin-5-amine, in particular, combines the isoquinoline core with two key functional groups: a fluorine atom at the 8-position and an amine group at the 5-position. This specific arrangement offers a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the amino group provides a reactive handle for further molecular elaboration, while the fluorine atom can serve to fine-tune the molecule's properties.

Physicochemical Properties

Precise experimental data for **8-Fluoroisoquinolin-5-amine** is not extensively documented in publicly available literature. However, based on the analysis of its constituent parts and data from closely related analogs, we can present a comprehensive profile of its expected characteristics.

Property	Value	Source/Basis
CAS Number	608515-47-5	[2]
Molecular Formula	C ₉ H ₇ FN ₂	[2]
Molecular Weight	162.16 g/mol	[2]
Appearance	Expected to be a solid at room temperature.	Inferred from related aminoisoquinolines.
Melting Point	Not available. For comparison, 8-aminoisoquinoline has a melting point of 168-169 °C.	[3]
Boiling Point	Predicted: ~322.3 ± 27.0 °C	Based on prediction for the isomeric 7-fluoro-8-isoquinolinamine.[4]
pKa	Predicted: ~5.06 ± 0.28	Based on prediction for the isomeric 7-fluoro-8-isoquinolinamine.[4]
Solubility	Expected to have limited solubility in water and good solubility in organic solvents like DMSO and DMF.	Inferred from related fluorinated isoquinolines.[5]

Synthesis and Reactivity

A definitive, published synthesis protocol for **8-Fluoroisoquinolin-5-amine** is not readily available. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of related 8-substituted isoquinolines. The following proposed synthesis leverages the preparation of an 8-fluoro-3,4-dihydroisoquinoline intermediate, followed by aromatization and amination.

Proposed Synthetic Pathway

A logical approach to the synthesis of **8-Fluoroisoquinolin-5-amine** would involve the initial construction of the 8-fluoroisoquinoline core, followed by a nucleophilic aromatic substitution to introduce the 5-amino group. A key challenge is the regioselective introduction of substituents onto the isoquinoline ring.

A multi-step synthesis starting from isoquinoline is a feasible strategy. This would likely involve:

- Bromination at the 5-position: Treatment of isoquinoline with N-bromosuccinimide (NBS) in sulfuric acid can achieve bromination at the 5-position.[6]
- Nitration at the 8-position: The resulting 5-bromoisoquinoline can then be nitrated at the 8-position using a mixture of nitric and sulfuric acids.[6]
- Reduction of the nitro group: The 8-nitro group can be selectively reduced to an amino group.
- Diazotization and Fluorination (Schiemann Reaction): The 8-amino group can be converted to a diazonium salt and subsequently displaced with fluorine.
- Introduction of the 5-amino group: The final step would involve the introduction of the amino group at the 5-position, potentially through a nucleophilic aromatic substitution of the bromine atom.

An alternative and potentially more direct route could involve the synthesis of 8-fluoro-3,4-dihydroisoquinoline, as detailed in the literature, followed by subsequent chemical modifications.[6][7]



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Caption: Proposed synthetic workflow for **8-Fluoroisoquinolin-5-amine**.

Reactivity Profile

The reactivity of **8-Fluoroisoquinolin-5-amine** is dictated by the interplay of the isoquinoline ring system, the electron-withdrawing fluorine atom, and the electron-donating amino group.

- **The Amino Group:** The primary amine at the 5-position is a key site for derivatization. It can undergo a wide range of reactions typical of aromatic amines, such as acylation, alkylation, sulfonylation, and diazotization followed by substitution. This functional group is crucial for building more complex molecules.
- **The Isoquinoline Nitrogen:** The nitrogen atom in the isoquinoline ring is basic and can be protonated or alkylated. Its basicity will be influenced by the electronic effects of the fluorine and amino substituents.
- **The Aromatic Ring:** The isoquinoline ring system is susceptible to electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents. The fluorine atom is a deactivating but ortho-, para-directing group, while the amino group is a strongly activating and ortho-, para-directing group.

Spectral Characterization (Predicted)

While experimental spectra are not available, we can predict the key features of the NMR and IR spectra of **8-Fluoroisoquinolin-5-amine** based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The protons on the pyridine ring (H-1 and H-3) will likely appear at lower field due to the deshielding effect of the ring nitrogen. The protons on the benzene ring will show complex splitting patterns due to proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine atom (C-8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the carbons in the

benzene ring will be significantly affected by the fluorine and amino substituents. Aromatic carbons typically resonate in the range of 110-160 ppm.[8]

IR Spectroscopy

The infrared spectrum will provide valuable information about the functional groups present.

Key expected absorptions include:

- N-H stretching: Two distinct bands in the region of 3400-3250 cm^{-1} characteristic of a primary amine.[9]
- N-H bending: A band in the region of 1650-1580 cm^{-1} . [9]
- C-N stretching (aromatic): A strong band in the region of 1335-1250 cm^{-1} . [9]
- C-F stretching: A strong absorption in the range of 1250-1000 cm^{-1} .
- Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm^{-1} and 1600-1450 cm^{-1} , respectively.[10]

Applications in Drug Discovery and Materials Science

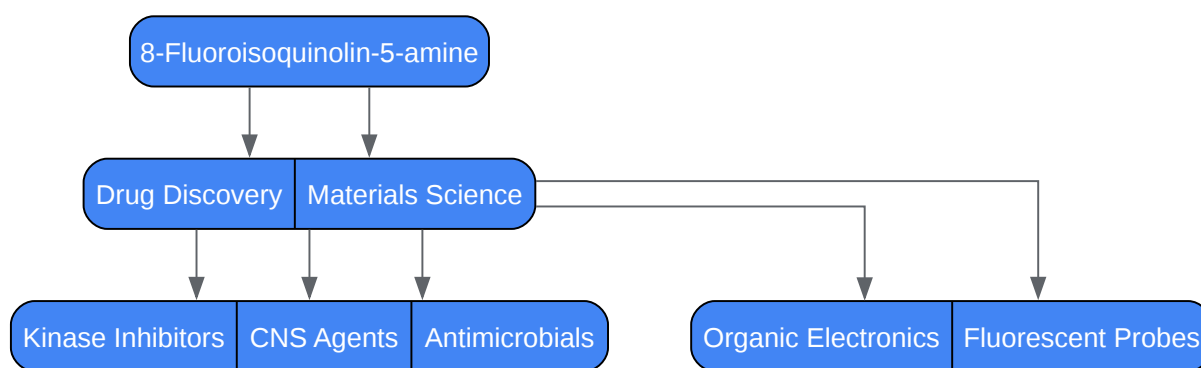
The structural motifs present in **8-Fluoroisoquinolin-5-amine** suggest its significant potential as a building block in the development of novel bioactive molecules and advanced materials.

Medicinal Chemistry

The isoquinoline core is a well-established pharmacophore in medicinal chemistry.[1] The addition of a fluorine atom can enhance drug-like properties, as previously discussed. The amino group at the 5-position provides a convenient point for the attachment of various side chains to explore structure-activity relationships (SAR).

- Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. **8-Fluoroisoquinolin-5-amine** could serve as a scaffold for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

- **CNS-Active Agents:** The structural similarity to compounds with known activity on the central nervous system suggests that derivatives of **8-Fluoroisoquinolin-5-amine** could be explored as potential treatments for neurological and psychiatric disorders. For instance, a related compound, 8-fluoroisoquinolin-1-amine, is used in the synthesis of dual serotonin-norepinephrine reuptake inhibitors.[11]
- **Antimicrobial Agents:** The isoquinoline and quinoline scaffolds are present in numerous antimicrobial agents.[5] The unique electronic properties conferred by the fluorine and amino groups could lead to the discovery of new antibiotics with novel mechanisms of action.



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